molecular formula C10H15NO2 B7939103 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid

2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid

Cat. No.: B7939103
M. Wt: 181.23 g/mol
InChI Key: WDMIAPFJNFTJGX-UHFFFAOYSA-N
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Description

2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid is a chemical compound that features a piperidine ring substituted with a propynyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Propynyl Group: The propynyl group is introduced via a substitution reaction, often using propargyl bromide as the reagent.

    Attachment of the Acetic Acid Moiety: The acetic acid group is attached through a carboxylation reaction, which can be achieved using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets. The propynyl group can participate in covalent bonding with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-yn-1-yl)piperidin-4-amine: This compound shares the piperidine and propynyl groups but lacks the acetic acid moiety.

    2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Similar in structure but contains a pyrazole ring instead of a piperidine ring.

Uniqueness

2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the propynyl group and the acetic acid moiety allows for diverse applications in various fields of research.

Properties

IUPAC Name

2-(1-prop-2-ynylpiperidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-5-11-6-3-9(4-7-11)8-10(12)13/h1,9H,3-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMIAPFJNFTJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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